molecular formula C8H10N2O3 B094399 2-Ethoxy-5-nitroaniline CAS No. 136-79-8

2-Ethoxy-5-nitroaniline

Cat. No.: B094399
CAS No.: 136-79-8
M. Wt: 182.18 g/mol
InChI Key: AMMPGYPPRLWMLW-UHFFFAOYSA-N
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Description

2-Ethoxy-5-nitroaniline is an organic compound with the molecular formula C8H10N2O3. It is a derivative of aniline, characterized by the presence of an ethoxy group at the second position and a nitro group at the fifth position on the benzene ring. This compound is known for its applications in various chemical processes and industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-5-nitroaniline typically involves the nitration of 2-ethoxyaniline. The process begins with the ethoxylation of aniline to form 2-ethoxyaniline, followed by nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperatures to ensure the selective nitration at the fifth position.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production.

Types of Reactions:

    Reduction: this compound can undergo reduction reactions to form 2-ethoxy-5-phenylenediamine. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The compound can participate in electrophilic substitution reactions, where the nitro group can be replaced by other functional groups under specific conditions.

    Oxidation: Although less common, oxidation reactions can convert the ethoxy group to a carboxylic acid group under strong oxidative conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic medium.

    Substitution: Halogenating agents, nucleophiles.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

    Reduction: 2-Ethoxy-5-phenylenediamine.

    Substitution: Various substituted anilines depending on the substituent introduced.

    Oxidation: 2-Ethoxy-5-nitrobenzoic acid.

Scientific Research Applications

2-Ethoxy-5-nitroaniline is utilized in various fields of scientific research:

    Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Research into its potential pharmacological properties is ongoing, particularly in the development of new therapeutic agents.

    Industry: It is employed in the manufacture of specialty chemicals and as a precursor in the production of agrochemicals.

Comparison with Similar Compounds

    2-Methoxy-5-nitroaniline: Similar structure with a methoxy group instead of an ethoxy group.

    2-Ethoxy-4-nitroaniline: Nitro group positioned at the fourth position.

    2-Ethoxy-3-nitroaniline: Nitro group positioned at the third position.

Comparison: 2-Ethoxy-5-nitroaniline is unique due to the specific positioning of the ethoxy and nitro groups, which influences its chemical reactivity and applications. Compared to 2-Methoxy-5-nitroaniline, the ethoxy group provides different solubility and reactivity profiles. The position of the nitro group also affects the compound’s electronic properties and its behavior in chemical reactions.

Properties

IUPAC Name

2-ethoxy-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-2-13-8-4-3-6(10(11)12)5-7(8)9/h3-5H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMPGYPPRLWMLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80870485
Record name 2-Ethoxy-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80870485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136-79-8
Record name 2-Ethoxy-5-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitro-o-phenetidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethoxy-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80870485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-NITRO-O-PHENETIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4P5398Z3H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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